
2-(3-Nitrophenyl)piperazine
Overview
Description
2-(3-Nitrophenyl)piperazine (2-NPP) is an organic compound with the chemical formula C10H12N2O2. It is a derivative of piperazine, a cyclic amine, and is a widely used laboratory reagent. 2-NPP is used in a variety of scientific applications, including organic synthesis, chromatography, and analytical chemistry. It is also used in the production of pharmaceuticals and as a precursor for other organic compounds.
Scientific Research Applications
1. Structural Characterization and Vibrational Analysis
2-(3-Nitrophenyl)piperazine and related compounds have been extensively studied for their structural properties. Using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman spectroscopy, and Density Functional Theory (DFT), researchers have characterized the conformational analysis, nuclear magnetic shielding tensors, and vibrational frequencies of these compounds. Such studies are crucial for understanding the molecular structure and properties of these compounds (Parlak & Alver, 2016).
2. Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of this compound derivatives. For example, research has been conducted to prepare new N-phenylpiperazines and evaluate their activity against various pathogens such as Staphylococcus aureus and mycobacteria strains. The findings indicate that certain derivatives demonstrate moderate effects against these pathogens, highlighting their potential in developing new antimicrobial drugs (Pospíšilová et al., 2019).
3. Anti-Cancer Activities
The anticancer potential of piperazine-derived molecules has been a significant area of research. Studies involving the synthesis of various piperazine derivatives and their interaction with DNA have been conducted to evaluate their anticancer properties. Molecular docking studies and binding affinity evaluations suggest strong anti-tumor effects of certain derivatives, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine (Demirağ et al., 2022).
4. Analgesic and Anti-Inflammatory Properties
Research has also been conducted on the analgesic and anti-inflammatory activities of new Mannich bases of piperazine derivatives. These studies have revealed promising results, indicating the potential of these compounds in treating pain and inflammation (Köksal et al., 2007).
5. Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of various piperazine derivatives have been a key focus in scientific research. This includes the development of novel derivatives and their evaluation for various pharmacological activities, including antimicrobial and antiviral properties (Kumar et al., 2017).
Safety and Hazards
Safety measures for handling 2-(3-Nitrophenyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperazines, including 2-(3-Nitrophenyl)piperazine, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on further exploring the potential biological activities of these compounds and their applications in various industries .
Properties
IUPAC Name |
2-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANTLKDSNLDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618683 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-29-7 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



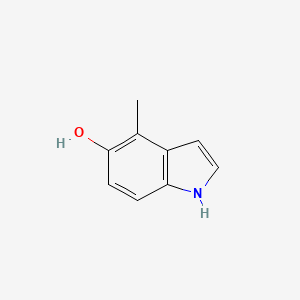
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
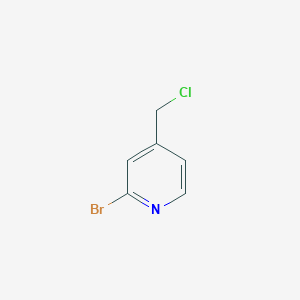
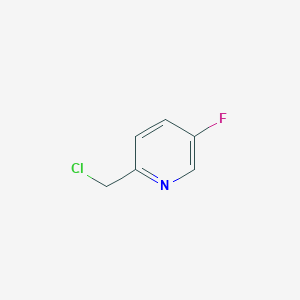
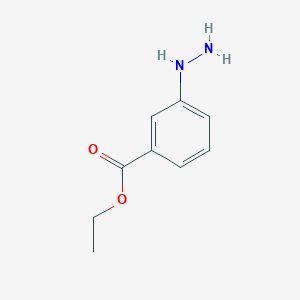

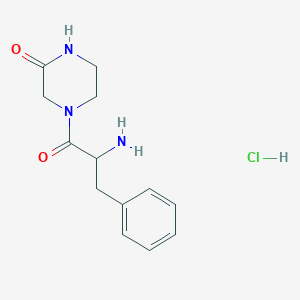

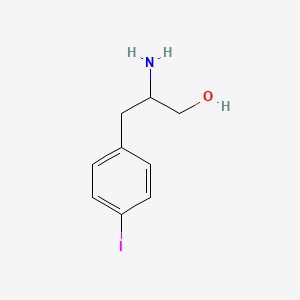
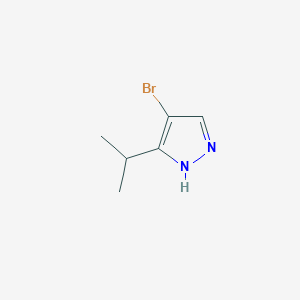
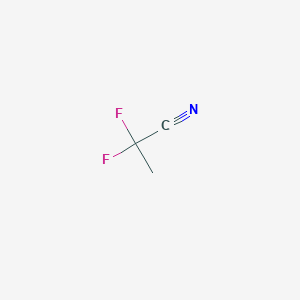
![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
